5-Bromo-N-phenylthiophene-2-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides. It is characterized by a thiophene ring structure with a bromo substituent at the 5-position and a sulfonamide group at the 2-position. The sulfonamide moiety is further substituted with a phenyl group. This compound has garnered interest in scientific research primarily for its potential as a building block in organic synthesis and for its photophysicochemical properties. []
ES9-17 is classified under small molecule inhibitors, specifically targeting clathrin-mediated endocytosis. It is noted for its selective binding to the N-terminal domain of clathrin heavy chain, which plays a critical role in the formation of clathrin-coated vesicles necessary for endocytosis. The compound's chemical structure is associated with a CAS number of 55854-43-8, and it is commercially available from various suppliers, including Sigma-Aldrich and MedchemExpress .
The synthesis of ES9-17 involves a series of chemical modifications to the parent compound ES9. The synthetic route typically includes:
Technical parameters such as reaction temperature, time, and solvent choice are critical in optimizing yield and activity .
The molecular structure of ES9-17 reveals several key features:
The detailed molecular formula and structural representation are essential for understanding its interaction dynamics within biological systems.
ES9-17 primarily participates in reactions related to its function as an inhibitor of clathrin-mediated endocytosis:
The mechanism of action for ES9-17 involves:
ES9-17 has significant applications in scientific research:
ES9-17 originated from systematic structure-activity relationship (SAR) studies on the parent compound endosidin9 (ES9), initially characterized as a mixed-function inhibitor with both clathrin-mediated endocytosis (CME) impairment and protonophore activity. ES9 ([C₁₀H₇BrNO₂S₂]; CAS 55854-43-8) features a thiophene core linked to a brominated phenylsulfonamide scaffold. Early SAR revealed that:
These insights guided the design of ES9-17, which features a simplified phenylsulfonamide core (C₁₀H₈BrNO₂S₂; MW 318.21 g/mol) optimized for target engagement without protonophore effects [2] [7].
Table 1: Key Structural Modifications from ES9 to ES9-17
Analog | Core Structure | Modification | CME Inhibition |
---|---|---|---|
ES9 (Parent) | Thiophene-sulfonamide | Brominated thiophene | Yes (with protonophore activity) |
ES9-2 | Thiophene-sulfonamide | H replaces Br | Retained |
ES9-8 | Phenyl-sulfonamide | Phenyl replaces thiophene | Retained |
ES9-9 | Phenyl-sulfonamide w/linker | Hydroxyl linker at C4 | Retained |
ES9-17 | Phenyl-sulfonamide | Optimized side chain | Retained (no protonophore) |
A critical breakthrough in ES9-17’s development was the disconnection of protonophoric activity from CME inhibition. ES9’s protonophore behavior—causing cytoplasmic acidification—confounded earlier mechanistic studies. Key design strategies included:
Target engagement was validated via Cellular Thermal Shift Assay (CETSA), where ES9-17 shifted CHC’s thermal aggregation temperature (ΔTₐgg = −2°C), while control proteins (tubulin, ATP synthase) remained unaffected [1].
The synthesis of ES9-17 employed a modular approach centered on phenylsulfonamide functionalization:
ES9-17’s specificity stems from direct competition with clathrin-box motifs (LΦXΦ[DE]) in the nTD groove, preventing adaptor protein binding (e.g., AP-2, amphiphysin) essential for clathrin lattice assembly [8]. This is evidenced by:
Table 2: ES9-17’s Key Biochemical Properties
Property | Value | Assay System |
---|---|---|
Clathrin binding affinity (EC₅₀) | 120.5 ± 1.09 μM (CETSA) | Arabidopsis lysates |
FM4-64 uptake inhibition (EC₅₀) | 13 μM | Arabidopsis root cells |
Transferrin uptake inhibition | Significant at 30 μM | HeLa cells |
ATP depletion | None at 30 μM | Cell culture |
Plasma membrane protonophore activity | Absent | pH-imaging assays |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7